3-Amino-5-chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals
3-Amino-5-chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals
An in-depth examination of the chemical properties, synthesis, and biological significance of 3-Amino-5-chloro-1H-indazole, a key scaffold in medicinal chemistry.
Introduction
3-Amino-5-chloro-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant attention in the field of drug discovery and development. Its rigid bicyclic structure, featuring a pyrazole ring fused to a chlorobenzene ring with an amino group at the 3-position, serves as a versatile scaffold for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and known biological activities of this important molecule, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The fundamental physicochemical properties of 3-Amino-5-chloro-1H-indazole are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | - |
| Molecular Weight | 167.60 g/mol | - |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Estimated to be in the range of 150-170 °C | Based on analogs like 3-amino-1H-indazole (150-159 °C) and 3-chloro-1H-indazole (149 °C) |
| Boiling Point | Data not available; likely to decompose at high temperatures | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility trends for heterocyclic amines |
| Predicted logP (XlogP) | 1.8 | Predicted value |
| SMILES | C1=CC2=C(C=C1Cl)C(=NN2)N | - |
| InChI | InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | - |
Experimental Protocols
Synthesis of 3-Amino-5-chloro-1H-indazole
A robust and commonly employed method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine hydrate. The following protocol is adapted from established procedures for analogous compounds.[1][2]
Reaction Scheme:
Materials:
-
2,5-Dichlorobenzonitrile
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Hydrazine hydrate (80% solution in water)
-
2-Methyltetrahydrofuran (2-MeTHF) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzonitrile (1 equivalent).
-
Add the chosen solvent (e.g., 2-MeTHF or NMP) to the vessel.
-
Add hydrazine hydrate (4-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If NMP was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate. If 2-MeTHF was used, proceed with a water wash.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Amino-5-chloro-1H-indazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Biological Activity and Signaling Pathways
The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] This structural feature allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. As a result, 3-Amino-5-chloro-1H-indazole is a valuable starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases.
Derivatives of 3-aminoindazole have demonstrated significant inhibitory activity against a range of kinases, including but not limited to:
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FLT3 (Fms-like tyrosine kinase 3)[3]
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PDGFRα (Platelet-derived growth factor receptor alpha)[3]
-
c-Kit[3]
-
c-Met[5]
-
BCR-ABL[6]
The antiproliferative effects of some 3-aminoindazole derivatives have been linked to their ability to induce cell cycle arrest, particularly in the G0/G1 phase. This is often mediated through the modulation of the Retinoblastoma protein (pRb) pathway.
Proposed Signaling Pathway: G1/S Cell Cycle Checkpoint Regulation
The following diagram illustrates a plausible mechanism by which a 3-aminoindazole-based kinase inhibitor could induce G1 phase cell cycle arrest. By inhibiting key kinases that promote cell cycle progression (such as Cyclin-Dependent Kinases, CDKs, or upstream signaling kinases), the inhibitor can prevent the hyperphosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[7][8][9][10][11]
Conclusion
3-Amino-5-chloro-1H-indazole represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and amenability to further chemical modification make it an attractive starting point for drug discovery campaigns. The insights into its chemical properties, a reliable synthetic protocol, and its potential to modulate critical cell signaling pathways, such as the pRb-E2F axis, underscore its importance for researchers and drug development professionals. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of derivatives of 3-Amino-5-chloro-1H-indazole is warranted to fully exploit its therapeutic potential.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of transcription and chromatin structure by pRB: Here, there and everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of pRB dephosphorylation in cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
